Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(14)12(4,5)13/h9H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSSYLWUZCBAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopropan-2-yl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the amino group.
Scientific Research Applications
Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table compares tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate with similar compounds from the evidence:
Key Observations:
- Boc Group Ubiquity : All compounds share the tert-butyl carbamate group, a common protective strategy for amines .
- Substituent Diversity: The target compound’s 2-aminopropan-2-yl group contrasts with brominated pyridines (), silyl ethers (), and nitro/hydroxy groups (). These differences significantly alter reactivity. For example, the amino group in the target compound enhances nucleophilicity and basicity compared to the electron-withdrawing nitro group in .
Physical Properties and Reactivity
- Molecular Weight : The target compound (estimated ~240 g/mol) is lighter than brominated or silylated derivatives (473–572 g/mol), which may improve its solubility in organic solvents .
- Amino vs. Nitro Groups: The amino group in the target compound increases basicity (pKa ~9–10 for aliphatic amines) compared to the nitro derivative (pKa <1 for nitroalkanes), influencing protonation states under physiological conditions .
- Synthetic Utility: The Boc group in all compounds facilitates deprotection under acidic conditions (e.g., TFA or HCl), but the target’s amino group enables further functionalization via acylation or alkylation, unlike the inert silyl ether in .
Biological Activity
Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate (CAS Number: 1779889-26-7) is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound features a tert-butyl group and an amino propan-2-yl side chain, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 228.33 g/mol
- SMILES : O=C(N1CCCC1C(N)(C)C)OC(C)(C)C
- Physical Form : Oil
- Purity : 95%
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs often exhibit enzyme inhibitory properties. For instance, pyrrolidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is critical in neurotransmission . Further studies are needed to elucidate the specific enzymes affected by this compound.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, suggesting a potential for similar effects .
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of new compounds. In vitro studies evaluating the cytotoxic effects of pyrrolidine derivatives have shown varying degrees of cell viability reduction in cancer cell lines . The structure-activity relationship (SAR) indicates that modifications in the side chains can significantly impact cytotoxicity, warranting further investigation into this compound's effects on specific cancer cell lines.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various pyrrolidine derivatives, including this compound, and evaluated their biological activities. The findings indicated that certain derivatives exhibited promising inhibitory effects on cancer cell proliferation, with IC50 values ranging from 10 to 50 µM depending on the structural modifications .
Study 2: Structure Activity Relationship Analysis
In a comparative analysis involving multiple pyrrolidine-based compounds, researchers identified that the presence of bulky groups like tert-butyl significantly enhances lipophilicity, potentially improving membrane permeability and bioavailability. This study highlighted the importance of structural optimization in developing effective therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the pyrrolidine amine group. A common approach involves reacting 2-(2-aminopropan-2-yl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solvent under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). Yield optimization (60–85%) depends on stoichiometric ratios (1:1.2 amine:Boc₂O) and reaction time (12–24 hrs). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (CDCl₃, δ 1.4 ppm for tert-butyl protons) .
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Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.4 ppm in ¹H; δ 28–30 ppm in ¹³C) and pyrrolidine ring protons (δ 3.2–3.5 ppm for N-CH₂).
- IR Spectroscopy : Stretching bands for carbamate C=O (~1680 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 243.2. Discrepancies in data may indicate incomplete Boc protection or side reactions .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions
Q. What computational methods are suitable for analyzing the conformational flexibility of the pyrrolidine ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model ring puckering and substituent effects. Molecular dynamics (MD) simulations (AMBER force field, 300 K, 100 ns) reveal preferred conformers in solvated environments. Key parameters include dihedral angles (C2-N1-C5-C4) and energy barriers for ring inversion (>5 kcal/mol). Results should be cross-validated with NOESY NMR data to confirm spatial proximity of protons .
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Q. How do researchers resolve contradictions in reported stability data for this compound under acidic conditions?
- Methodological Answer : Stability studies often conflict due to variability in experimental design:
- Controlled Variables : pH (1–3), temperature (25–40°C), and solvent (aqueous vs. THF/water mixtures).
- Analytical Tools : Use LC-MS to track Boc deprotection (loss of tert-butyl, m/z 143.1 fragment). Replicate studies under standardized conditions (pH 2, 37°C) show a half-life of 6–8 hrs. Discrepancies may arise from impurities accelerating degradation .
Q. What strategies are recommended for incorporating this compound into peptide-based drug discovery workflows?
- Methodological Answer : As a proline analog, it can enhance peptide rigidity. Key steps:
SPPS Integration : Use Fmoc-protected derivative on Rink amide resin (coupling via HBTU/DIPEA).
Post-Synthetic Modification : Deprotect Boc with TFA/DCM (1:1, 2 hrs), then conjugate via EDC/NHS chemistry.
Bioactivity Screening : Assess conformational effects via circular dichroism (CD) and receptor binding assays (SPR or ITC). Contradictory bioactivity data may arise from stereochemical impurities—validate enantiopurity via chiral HPLC .
Data Analysis & Validation
Q. How should researchers address inconsistencies in biological activity data across studies using this compound?
- Methodological Answer :
- Primary Analysis : Replicate experiments with standardized protocols (e.g., cell lines, assay buffers).
- Replicated Analysis : Cross-validate in independent labs using blinded samples.
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers. Contradictions often stem from variable impurity profiles (e.g., residual DMAP) or solvent effects .
Resource Guidance
Q. Where can researchers access high-quality spectral data or crystallographic information for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

